molecular formula C20H16ClN5O2 B2751310 N~1~-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251605-97-6

N~1~-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2751310
CAS No.: 1251605-97-6
M. Wt: 393.83
InChI Key: YSUVAXMSOUIPPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of the steps used to synthesize the compound. .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .

Scientific Research Applications

Synthetic Routes and Chemical Analysis

The development of novel synthetic routes for derivatives of 1,3,4-oxadiazole, a core structure related to the compound , highlights advancements in organic chemistry. For example, a series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide demonstrated potent α-glucosidase inhibitory potential, with several compounds showing promising inhibitory activities. The structural determination of these compounds was conducted using advanced spectroscopic techniques, showcasing the chemical diversity and potential of such molecules for drug lead development (Iftikhar et al., 2019).

Biological and Pharmacological Evaluations

Compounds structurally related to N1-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide have been evaluated for various biological activities. For instance, derivatives have shown significant α-glucosidase inhibitory activities, suggesting potential applications in managing conditions like diabetes. Molecular modeling and ADME predictions further supported these findings, indicating a methodical approach to discovering new therapeutic agents with desired pharmacokinetic profiles (Iftikhar et al., 2019).

Antimicrobial and Enzyme Inhibition Studies

Further research into 1,3,4-oxadiazole derivatives demonstrated modest antibacterial potential against a range of bacterial strains, with specific compounds identified as potent inhibitors. These studies not only shed light on the antimicrobial properties of these molecules but also on their mechanisms of action and potential therapeutic applications. Enzyme inhibition assays and BSA binding analysis provided additional insights into the bioactivity and interaction with biological targets of these compounds (Virk et al., 2023).

Mechanism of Action

If the compound is a drug or a biologically active compound, its mechanism of action in the body would be studied. This involves understanding how the compound interacts with biological molecules and what effects it has .

Safety and Hazards

This involves studying the toxicity of the compound and its effects on human health and the environment. It includes information on how to handle the compound safely .

Future Directions

This involves discussing potential future research on the compound. It could include potential applications, further studies to understand its properties, or modifications to improve its properties .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-5-2-3-8-16(13)20-24-19(25-28-20)17-10-26(12-22-17)11-18(27)23-15-7-4-6-14(21)9-15/h2-10,12H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUVAXMSOUIPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CN(C=N3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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